molecular formula C20H18O5 B11155827 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B11155827
M. Wt: 338.4 g/mol
InChI Key: FICFXLVAYZPMAK-UHFFFAOYSA-N
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Description

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, an oxoethoxy linkage, and a dimethyl chromen-2-one core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one typically involves a multicomponent reaction. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For instance, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4,8-dimethylchromen-2-one

InChI

InChI=1S/C20H18O5/c1-12-10-19(22)25-20-13(2)18(9-8-16(12)20)24-11-17(21)14-4-6-15(23-3)7-5-14/h4-10H,11H2,1-3H3

InChI Key

FICFXLVAYZPMAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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